molecular formula C13H13N3OS B2417239 1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one CAS No. 497061-09-3

1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one

Cat. No.: B2417239
CAS No.: 497061-09-3
M. Wt: 259.33
InChI Key: HUTFECFUXOFDTB-UHFFFAOYSA-N
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Description

1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one is a heterocyclic compound that combines the structural features of benzothiazole and pyrazoline. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one can be synthesized through several methods. One common approach involves the reaction of benzothiazole derivatives with hydrazine derivatives under specific conditions. For instance, the reaction of 1-(benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone with hydrazine hydrate in the presence of ethanol and hydrochloric acid can yield the desired pyrazoline derivative .

Industrial Production Methods: Industrial production of this compound may involve the use of microwave irradiation to enhance the efficiency and yield of the reaction. Microwave-assisted synthesis has been shown to be effective in producing benzothiazole and pyrazoline derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Comparison with Similar Compounds

  • 1-Benzothiazol-2-YL-3-(4-chlorophenyl)-2-pyrazolin-5-one
  • 1-Benzothiazol-2-YL-3-(4-methoxyphenyl)-2-pyrazolin-5-one
  • 1-Benzothiazol-2-YL-3-(2-hydroxyphenyl)-2-pyrazolin-5-one

Comparison: 1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one is unique due to its specific isopropyl substitution, which may confer distinct pharmacological properties compared to other similar compounds. The presence of the isopropyl group can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-propan-2-yl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-8(2)10-7-12(17)16(15-10)13-14-9-5-3-4-6-11(9)18-13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTFECFUXOFDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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